molecular formula C22H33N5O3S2 B11311542 N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

Cat. No.: B11311542
M. Wt: 479.7 g/mol
InChI Key: XFHBPKGNHPFKLA-UHFFFAOYSA-N
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Description

“N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide” is a complex organic compound that features a triazole ring, a piperidine moiety, and a methanesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the attachment of the piperidine moiety, and the introduction of the methanesulfonamide group. Typical reaction conditions might include:

    Formation of the triazole ring: This could be achieved through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

    Attachment of the piperidine moiety: This step might involve nucleophilic substitution reactions.

    Introduction of the methanesulfonamide group: This could be done through sulfonation reactions using reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This might include:

    Batch or continuous flow processes: To ensure consistent production.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Possibly reducing the triazole ring or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H33N5O3S2

Molecular Weight

479.7 g/mol

IUPAC Name

N-[[5-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C22H33N5O3S2/c1-6-25-20(14-26(32(5,29)30)19-12-10-16(2)11-13-19)23-24-22(25)31-15-21(28)27-17(3)8-7-9-18(27)4/h10-13,17-18H,6-9,14-15H2,1-5H3

InChI Key

XFHBPKGNHPFKLA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2C(CCCC2C)C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

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